molecular formula C26H26ClN3O3 B243906 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

Cat. No. B243906
M. Wt: 464 g/mol
InChI Key: DMUMOXFVKLLTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide is a chemical compound that is widely used in scientific research for its unique properties. It is also known by its chemical name, TAK-659, and has been studied extensively for its potential applications in various fields of medicine and biochemistry.

Mechanism of Action

TAK-659 works by selectively targeting and inhibiting specific enzymes and proteins that are involved in the regulation of various cellular processes. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. This results in the suppression of B-cell activation and proliferation, which is beneficial in the treatment of diseases such as lymphoma and leukemia.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-inflammatory and immunomodulatory effects, which are beneficial in the treatment of autoimmune disorders and inflammatory diseases. It has also been shown to induce apoptosis (cell death) in cancer cells, which makes it a promising candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potency and selectivity, which makes it an ideal candidate for use in various lab experiments. However, its high cost and limited availability may pose some limitations for researchers who wish to use it for their experiments.

Future Directions

There are several future directions that could be pursued in the study of TAK-659. One potential area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research could be the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of TAK-659, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-chloromethylbenzoic acid. This is then reacted with 4-(4-methoxybenzoyl)-1-piperazine to produce the intermediate compound, which is further reacted with 3-chloroaniline to produce the final product, TAK-659.

Scientific Research Applications

TAK-659 has been studied extensively for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and proteins that are involved in the development and progression of these diseases.

properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

3-chloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-3-4-20(17-24(18)27)25(31)28-21-7-9-22(10-8-21)29-13-15-30(16-14-29)26(32)19-5-11-23(33-2)12-6-19/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

DMUMOXFVKLLTRY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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